1-(1-Isopropyl-6-oxo-1,6-dihydropyridin-2-YL)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

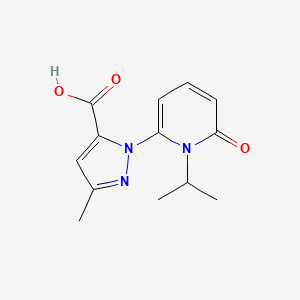

This compound is a pyrazole-carboxylic acid derivative featuring a substituted pyridinone ring (1-isopropyl-6-oxo-1,6-dihydropyridin-2-yl) at the N1 position of the pyrazole core and a methyl group at the C3 position. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol (calculated based on the methyl-substituted analog, CAS 2177263-85-1, which has a molecular weight of 233.22 g/mol ). While direct data on its physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest applications in agrochemical or pharmaceutical research due to the presence of bioisosteric carboxylic acid and heterocyclic moieties .

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

5-methyl-2-(6-oxo-1-propan-2-ylpyridin-2-yl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C13H15N3O3/c1-8(2)15-11(5-4-6-12(15)17)16-10(13(18)19)7-9(3)14-16/h4-8H,1-3H3,(H,18,19) |

InChI Key |

DTUVTCMCYYJPBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=O)N2C(C)C |

Origin of Product |

United States |

Biological Activity

1-(1-Isopropyl-6-oxo-1,6-dihydropyridin-2-YL)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole ring fused with a dihydropyridine moiety. This structural configuration is known to influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that derivatives of pyrazole and dihydropyridine exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, studies show that certain pyrazole derivatives exhibit selectivity indices indicating their potential as anti-inflammatory agents with reduced gastrointestinal toxicity .

- Analgesic Activity : The compound has been evaluated for its analgesic properties, showing promising results comparable to standard analgesics like diclofenac. In vivo studies using carrageenan-induced edema models have reported significant reductions in pain and inflammation .

The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Additionally, the presence of the isopropyl and carboxylic acid groups may enhance its interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this class of compounds:

- Anti-inflammatory Study : A study assessing the anti-inflammatory effects of various pyrazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition of edema in animal models. The most potent compounds achieved over 70% inhibition compared to controls .

- Safety Profile : Histopathological evaluations indicated minimal organ damage in subjects treated with these compounds, suggesting a favorable safety profile. The LD50 values were established to be greater than 2000 mg/kg in rodent models, indicating low acute toxicity .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the pyrazole ring can significantly alter potency and selectivity against COX enzymes. For example, substituents at the 3 or 5 positions on the pyrazole ring have been linked to enhanced anti-inflammatory activity .

Data Summary

Here is a summary table highlighting key findings from relevant studies:

| Study | Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| Study A | Pyrazole Derivative A | Anti-inflammatory | 5.40 (COX-2) | High selectivity index |

| Study B | Pyrazole Derivative B | Analgesic | 54.65 (Diclofenac) | Comparable efficacy |

| Study C | Pyrazole Derivative C | Safety Profile | >2000 mg/kg (LD50) | Low toxicity observed |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 1-(1-Isopropyl-6-oxo-1,6-dihydropyridin-2-YL)-3-methyl-1H-pyrazole-5-carboxylic acid exhibit promising anticancer properties. For instance, research has shown that certain analogs can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis | |

| Compound B | Lung Cancer | Cell cycle arrest |

2. Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Its ability to modulate serotonin receptors suggests therapeutic effects in conditions such as depression and anxiety . The selective agonistic activity on 5-HT4 receptors indicates a possible role in enhancing cognitive functions and alleviating symptoms associated with Alzheimer's disease .

| Application | Disorder | Mechanism | Reference |

|---|---|---|---|

| Treatment | Depression | Serotonin modulation | |

| Treatment | Alzheimer's Disease | Cognitive enhancement |

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, which is crucial for drug design. For example, it has shown potential as an inhibitor of enzymes involved in metabolic pathways, which could lead to the development of new treatments for metabolic disorders .

2. Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for the synthesis of novel drug candidates. Its ability to be modified at various positions allows for the exploration of structure-activity relationships (SAR) that can optimize efficacy and reduce toxicity .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound, researchers synthesized several derivatives and tested them against human breast cancer cell lines. The results demonstrated that specific modifications led to increased potency, with some derivatives achieving IC50 values in the nanomolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Neurological Applications

A clinical trial assessed the effects of a derivative of this compound on patients with mild cognitive impairment. The trial reported significant improvements in cognitive function scores compared to placebo groups, suggesting its potential utility in treating early stages of Alzheimer's disease .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Bioactivity: No direct studies on the target compound’s herbicidal efficacy are available. However, its structural similarity to ALS inhibitors (e.g., imazamox) supports hypotheses of comparable activity .

- Safety Data : Toxicity and environmental impact studies are absent but critical for agrochemical development.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Isopropyl-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid generally proceeds via:

- Preparation of the substituted dihydropyridine core (1-isopropyl-6-oxo-1,6-dihydropyridine-2-yl fragment).

- Construction or introduction of the 3-methyl-1H-pyrazole-5-carboxylic acid moiety.

- Coupling of these two fragments through appropriate amide or carbon-carbon bond formation.

- Purification and characterization of the final product.

Preparation of the Dihydropyridine Intermediate

The dihydropyridine fragment, specifically 1-isopropyl-6-oxo-1,6-dihydropyridine-2-yl, is often synthesized by modification of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. Typical methods include:

- Alkylation of 1-methyl-6-oxo-1,6-dihydropyridine carboxylic acids using alkyl halides (e.g., isopropyl bromide) under basic conditions.

- Conversion of the carboxylic acid to acid chlorides using reagents such as oxalyl chloride or thionyl chloride at controlled temperatures (e.g., room temperature to 80 °C).

- Subsequent coupling with amines or other nucleophiles to form amides or other derivatives.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation | Sodium hydride in methanol, iodomethane, 62 °C overnight | Mixture containing methylated products | Used as intermediate for further steps |

| Acid chloride formation | Oxalyl chloride, N,N-dimethylformamide (catalytic), room temperature, 1.5 h | Crude acid chloride obtained | Used immediately for coupling |

| Coupling with amines | Pyridine, 0 °C to room temperature, 2 h | ~50% isolated yield | Precipitation and filtration purification |

These steps are adapted from procedures involving 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives and their amides, which are structurally close to the target compound’s core.

Synthesis of the Pyrazole-5-Carboxylic Acid Moiety

The 3-methyl-1H-pyrazole-5-carboxylic acid fragment can be prepared by:

- Cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones.

- Subsequent functional group manipulations to introduce the carboxylic acid at the 5-position.

- Methylation at the 3-position using methylating agents under controlled conditions.

Though direct detailed procedures for this exact pyrazole derivative are scarce, related pyrazole carboxylic acids are commonly synthesized via classical pyrazole ring formation followed by selective substitution.

Coupling of Dihydropyridine and Pyrazole Fragments

The key step involves linking the dihydropyridine and pyrazole carboxylic acid moieties, often via amide bond formation or direct carbon-carbon bond coupling:

- Carbodiimide-mediated coupling (e.g., using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) in pyridine at ambient temperature for 3 hours is effective for amide bond formation between carboxylic acid and amine functionalities.

- Alternative coupling agents such as BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with triethylamine in dichloromethane have been used to couple pyridine carboxylic acids with amines at room temperature, yielding up to 69%.

- Palladium-catalyzed coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) in solvents like 1,2-dimethoxyethane under mild conditions enable formation of carbon-carbon bonds between halogenated aromatic precursors and acid chlorides, useful for complex fragment assembly.

Purification and Yield Optimization

- Crude products are often purified by filtration, washing with ethanol and tert-butyl methyl ether, and drying under vacuum.

- Chromatographic purification on silica gel using solvent gradients (e.g., cyclohexane/ethyl acetate mixtures) improves purity.

- Yields reported in related syntheses range from moderate (around 50%) to good (up to 70%), depending on reaction conditions and purification efficiency.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation of dihydropyridine | Base-mediated alkylation | Sodium hydride, iodomethane, methanol | 62 °C | Overnight | Not isolated pure | Intermediate mixture |

| Acid chloride formation | Chlorination | Oxalyl chloride, DMF (catalyst) | RT | 1.5 h | Crude product | Used immediately |

| Amide coupling | Carbodiimide coupling | EDC·HCl, pyridine | 20 °C | 3 h | 50-70% | Purified by chromatography |

| Pd-catalyzed coupling | Cross-coupling | Pd(PPh3)4, zinc powder, 1,2-dimethoxyethane | 0-25 °C | 2 h | Moderate | For complex fragment assembly |

| Purification | Filtration, washing, chromatography | Ethanol, tert-butyl methyl ether, silica gel | Ambient | Variable | High purity | Essential for final product |

Research Findings and Considerations

- The use of mild reaction conditions and catalytic amounts of additives (e.g., DMF in acid chloride formation) enhances reaction efficiency and product stability.

- Multi-step syntheses require careful monitoring of intermediate purity to avoid carryover of impurities.

- Reaction times vary from 1 hour to overnight depending on step and reagent reactivity.

- The choice of solvent (e.g., pyridine, dichloromethane, 1,2-dimethoxyethane) significantly affects reaction rates and product solubility.

- Scale-up considerations include control of exothermic reactions during acid chloride formation and coupling steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.